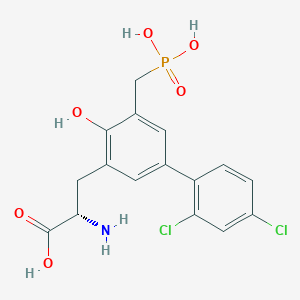
SDZ 220-040
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SDZ 220-040: 是一种选择性哺乳动物N-甲基-D-天冬氨酸受体拮抗剂。 该化合物以其诱导部分失重模式的根系生长能力而闻名 . 它的分子式为C₁₆H₁₆Cl₂NO₆P,分子量为420.18 g/mol .
科学研究应用
SDZ 220-040 具有广泛的科学研究应用,包括:
作用机制
SDZ 220-040 通过竞争性抑制N-甲基-D-天冬氨酸受体发挥作用,N-甲基-D-天冬氨酸受体是一种离子型谷氨酸受体。 这种抑制阻止了神经递质谷氨酸对受体的正常作用,从而调节突触传递和神经元兴奋性 . 分子靶标包括N-甲基-D-天冬氨酸受体亚基,相关通路与谷氨酸信号传导有关 .
生化分析
Biochemical Properties
SDZ 220-040 plays a significant role in biochemical reactions due to its antagonistic action on the NMDA receptor . It interacts with the NMDA receptor, a type of ionotropic glutamate receptor, and inhibits its function . The nature of this interaction is competitive, meaning that this compound competes with the natural ligand for the receptor’s binding site .
Cellular Effects
The effects of this compound on cells are primarily due to its action on the NMDA receptor . By inhibiting this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the NMDA receptor . As a competitive antagonist, it binds to the receptor’s active site, preventing the natural ligand from binding and thereby inhibiting the receptor’s function .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the NMDA receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interactions with the NMDA receptor
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely related to its interactions with the NMDA receptor
准备方法
化学反应分析
反应类型: SDZ 220-040 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变化合物中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂如高锰酸钾或过氧化氢。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 卤化试剂和催化剂.
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而还原可能会导致脱氯产物 .
相似化合物的比较
类似化合物:
美金刚马来酸盐: 另一种具有强效非竞争性抑制作用的N-甲基-D-天冬氨酸受体拮抗剂.
依芬普利: 一种选择性N-甲基-D-天冬氨酸受体拮抗剂,靶向特定亚基.
独特性: SDZ 220-040 的独特性在于它选择性抑制哺乳动物的N-甲基-D-天冬氨酸受体,并能诱导部分失重模式的根系生长。 这使其在神经科学和植物生物学研究中都具有特别的价值 .
属性
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the target of SDZ 220-040 and how does it interact with this target?
A1: this compound targets the NMDA receptor, specifically the GluN1b-GluN2B subtype [, , , ]. While the abstracts don't delve into the specifics of the interaction, they highlight that this compound acts as a GluN2B antagonist [, ]. This suggests that this compound likely binds to the GluN2B subunit of the NMDA receptor, potentially blocking the binding site of glutamate, the endogenous agonist, thus inhibiting receptor activation.
Q2: Does this compound interact with other NMDA receptor subtypes?
A2: Research indicates that this compound can also bind to the GluN1/GluN2A subtype []. The study examining this interaction focuses on the ligand-binding domain in complex with glycine and this compound, suggesting that the compound's action might involve influencing glycine binding as well [].
Q3: What is the significance of having different classes (class 1 and class 2) of GluN1b-GluN2B NMDA receptor complexes with this compound?
A3: The abstracts mention different classes of complexes formed between GluN1b-GluN2B NMDA receptors and this compound [, , , ]. This suggests the possibility of multiple binding modes or conformational states of the receptor when bound to the antagonist. Further investigation into the structural differences between these classes could elucidate the mechanistic details of this compound's action and its potential influence on downstream signaling pathways.
Q4: Are there other compounds investigated in conjunction with this compound and its interaction with NMDA receptors?
A4: Yes, research indicates that the compound L689,560 has been investigated in conjunction with this compound [, ]. The studies highlight the formation of a ternary complex involving GluN1b-GluN2B NMDA receptor, this compound, and L689,560. This suggests a potential interplay between these compounds and their influence on NMDA receptor activity. Further research is needed to understand the functional implications of this ternary complex and the potential synergistic or antagonistic effects of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
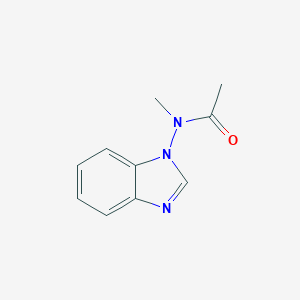
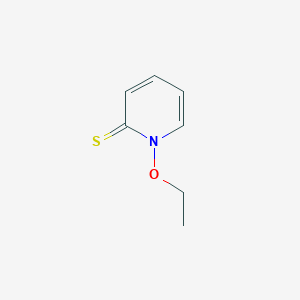
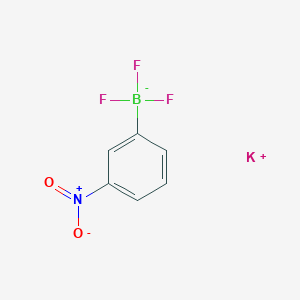
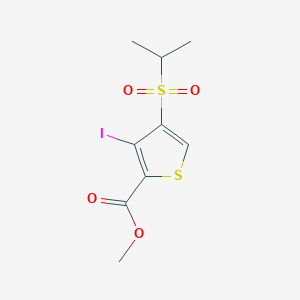
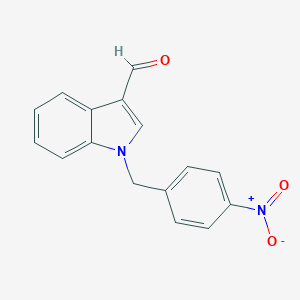
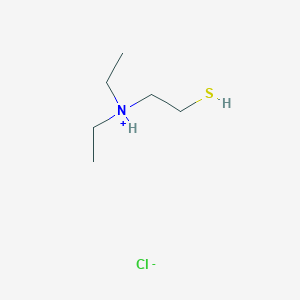
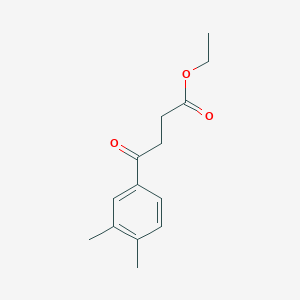
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)

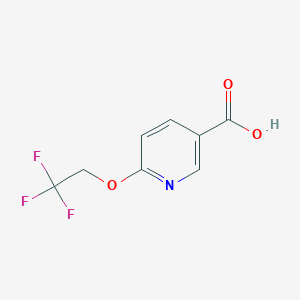
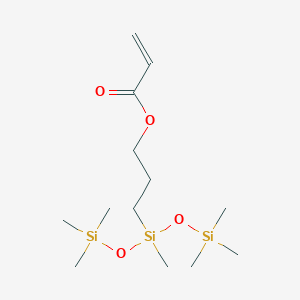
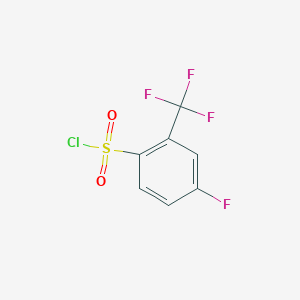
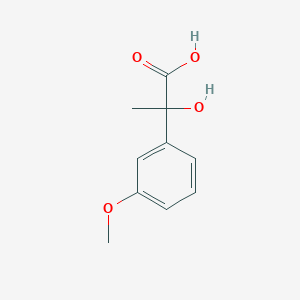
![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
